Vevorisertib

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

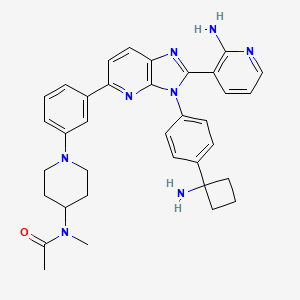

N-[1-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]piperidin-4-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N8O/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDSLYATTDIDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416775-46-6 | |

| Record name | Vevorisertib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416775466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEVORISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6SX910Y31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Evaluation of Vevorisertib: An In-depth Technical Guide for Solid Tumor Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vevorisertib (formerly ARQ 751) is a potent, selective, and orally active allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical solid tumor models. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a resource for researchers in oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell proliferation, survival, and metabolism. The serine/threonine kinase AKT is a central node in this pathway, and its hyperactivation, through genetic alterations such as mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis in numerous solid tumors. This compound is a next-generation pan-AKT inhibitor designed to target AKT isoforms 1, 2, and 3, including the activating E17K mutation in AKT1. This document summarizes the key preclinical findings that form the basis for the ongoing clinical development of this compound.

Mechanism of Action

This compound is an allosteric inhibitor that binds to both the active and inactive conformations of AKT. This binding prevents the crucial plasma membrane translocation of AKT, a pivotal step in its activation, thereby inhibiting downstream signaling.[1] this compound effectively suppresses the phosphorylation of AKT at both Ser473 and Thr308, as well as the phosphorylation of downstream effectors such as proline-rich AKT substrate of 40 kDa (PRAS40).

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway and the point of intervention for this compound.

Quantitative Data

Biochemical Potency

This compound demonstrates high potency against all three AKT isoforms in biochemical assays.

| Target | IC50 (nM) | Reference |

| AKT1 | 0.55 | [1][2][3] |

| AKT2 | 0.81 | [1][2][3] |

| AKT3 | 1.31 | [1][2][3] |

Binding Affinity

The dissociation constants (Kd) highlight the strong binding of this compound to both wild-type and mutant AKT1.

| Target | Kd (nM) | Reference |

| Wild-Type AKT1 | 1.2 | [1][3] |

| AKT1-E17K Mutant | 8.6 | [1][3] |

In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative effects across a panel of cancer cell lines, with particular sensitivity observed in lines with PI3K/AKT pathway alterations.

| Cancer Type | Sensitive Cell Lines (% with GI50 < 1 µM) | Reference |

| Esophageal | 100% (3/3) | [1] |

| Breast | 87.5% (14/16) | [1] |

| Head and Neck | 67% (4/6) | [1] |

| Colorectal | 56% (14/25) | [1] |

| Leukemia | 53% (9/17) | [1] |

In Vivo Anti-tumor Efficacy

This compound has demonstrated significant, dose-dependent tumor growth inhibition in various xenograft and patient-derived xenograft (PDX) models.

| Model | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |

| AN3CA Endometrial Cancer Xenograft | 120 mg/kg, daily | up to 92% | [2] |

| AKT1-E17K Endometrial PDX | 25 mg/kg, 5 days on/2 days off | 68% | [1][4] |

| AKT1-E17K Endometrial PDX | 50 mg/kg, 5 days on/2 days off | 78% | [1][4] |

| AKT1-E17K Endometrial PDX | 75 mg/kg, 5 days on/2 days off | 98% | [1][2][4] |

| DEN-induced HCC Rat Model (Combination with Sorafenib) | Not specified | Tumor progression reduced to 49.4% (vs 158.8% in control) | [5] |

Experimental Protocols

In Vitro Assays

-

Cell Plating: Seed cells in 96-well plates at a density of 1,000-100,000 cells per well and incubate for 6-24 hours to allow for cell attachment.

-

Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., acidic isopropanol or a commercial solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plates at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curves.

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer (e.g., NP-40 lysis buffer) containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT (Ser473, Thr308) and PRAS40 (Thr246).[1][4] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[6]

-

Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

In Vivo Xenograft Studies

-

Model: An endometrial PDX model harboring an AKT1-E17K mutation was utilized.[1]

-

Dosing and Schedule: this compound was administered orally at doses of 25, 50, and 75 mg/kg on a 5 days on, 2 days off schedule for a duration of 20 days.[1][4][8]

-

Tumor Growth Measurement: Tumor volume was monitored regularly using calipers.

-

Endpoint: Tumor growth inhibition was calculated at the end of the treatment period. Tumor regrowth was also monitored after the cessation of treatment.[1][4]

-

Model Induction: Cirrhosis and HCC were induced in rats by weekly intraperitoneal injections of DEN for 14 weeks.[5]

-

Treatment Groups: Rats were randomized into control, sorafenib, this compound, and combination (this compound + sorafenib) groups and treated for 6 weeks.[5]

-

Monitoring: Tumor progression was monitored by Magnetic Resonance Imaging (MRI).[5]

-

Endpoint Analysis: At the end of the study, tumor size, number, and cell proliferation (Ki67 and Cyclin D1 staining) were assessed.[5]

Conclusion

The preclinical data for this compound strongly support its continued development as a targeted therapy for solid tumors with alterations in the PI3K/AKT pathway. Its potent and selective inhibition of all AKT isoforms, including the E17K mutant, translates to significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. The detailed experimental protocols provided in this guide are intended to aid researchers in designing and interpreting further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]

- 5. Effect of Novel AKT Inhibitor this compound as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AKT inhibition overcomes rapamycin resistance by enhancing the repressive function of PRAS40 on mTORC1/4E-BP1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Proline-rich Akt Substrate of 40 kDa (PRAS40) Is a Physiological Substrate of Mammalian Target of Rapamycin Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Vevorisertib's Impact on the PI3K/AKT/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vevorisertib (formerly ARQ 751) is a potent, selective, and orally active pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). By directly inhibiting a critical node in the PI3K/AKT/mTOR signaling cascade, this compound represents a promising therapeutic strategy for tumors harboring activating mutations in this pathway, such as those in PIK3CA, AKT, or with loss of the tumor suppressor PTEN. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on downstream signaling, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to the PI3K/AKT/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and full activation of AKT.

Activated AKT then phosphorylates a multitude of downstream substrates, leading to the activation of two distinct mTOR-containing complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1, which includes the regulatory protein Raptor, is a key regulator of protein synthesis and cell growth through the phosphorylation of substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2, containing the protein Rictor, is involved in cytoskeletal organization and also provides a positive feedback loop by phosphorylating AKT at serine 473, which is required for its full activation.

This compound: Mechanism of Action

This compound is an allosteric inhibitor of AKT. It binds to a pocket in the kinase domain of AKT, locking it in an inactive conformation and preventing its phosphorylation and subsequent activation. As a pan-AKT inhibitor, it effectively targets all three isoforms of the enzyme.

Quantitative Data

This compound demonstrates potent and selective inhibition of the AKT isoforms and significant anti-tumor activity in preclinical and clinical settings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Source |

| AKT1 | 0.55 | [1] |

| AKT2 | 0.81 | [1] |

| AKT3 | 1.31 | [1] |

Table 2: Preclinical Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Rat Model

| Treatment Group | Tumor Progression (%) | Mean Tumor Size (mm) | Tumor Number |

| Control | 158.8 | 9.9 ± 0.9 | 100.4 ± 7.3 |

| This compound | Not Reported | 4.3 ± 0.4 | 36.6 ± 8.2 |

| This compound + Sorafenib | 49.4 | 3.3 ± 0.2 | 18.2 ± 2.8 |

| Data from a diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC.[2] |

Table 3: Clinical Activity of this compound in a Phase 1b Study (NCT02761694)

| Treatment Arm | Number of Patients | Objective Response Rate (ORR) |

| This compound Monotherapy | 58 | 5% (3 partial responses) |

| This compound + Paclitaxel | 10 | 20% (2 partial responses) |

| This compound + Fulvestrant | 9 | 0% |

| Study conducted in patients with PIK3CA/AKT/PTEN-mutated advanced solid tumors.[3] |

Experimental Protocols

Western Blotting for Phospho-AKT (Ser473)

This protocol is a general guideline for assessing the phosphorylation status of AKT at serine 473, a key indicator of its activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies:

-

Rabbit anti-phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #9271, 1:1000 dilution).[4]

-

Rabbit anti-total AKT (e.g., Cell Signaling Technology, #9272, 1:1000 dilution).

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AKT to normalize for protein loading.

LanthaScreen™ GFP Cellular Assay for AKT Phosphorylation

This time-resolved Förster resonance energy transfer (TR-FRET) assay provides a high-throughput method to measure AKT phosphorylation in a cellular context.

Principle: Cells are engineered to express a GFP-tagged AKT substrate. Upon pathway activation, the substrate is phosphorylated. Following cell lysis, a terbium-labeled phospho-specific antibody is added. The proximity of the terbium donor on the antibody to the GFP acceptor on the phosphorylated substrate results in a TR-FRET signal that is proportional to the level of substrate phosphorylation.

Materials:

-

HEK293 cells stably expressing GFP-AKT.

-

Assay medium (e.g., DMEM with 0.1% BSA).

-

This compound or other test compounds.

-

Pathway activator (e.g., insulin or IGF-1).

-

Lysis buffer containing a terbium-labeled anti-phospho-AKT (Ser473) antibody.

-

TR-FRET compatible plate reader.

Procedure:

-

Cell Plating: Seed the GFP-AKT expressing cells in a 384-well plate and incubate overnight.

-

Compound Treatment: Add this compound or other test compounds to the cells and incubate for the desired time.

-

Pathway Activation: Stimulate the cells with a pre-determined concentration of insulin or IGF-1 to induce AKT phosphorylation.

-

Cell Lysis and Antibody Addition: Lyse the cells by adding the lysis buffer containing the terbium-labeled antibody.

-

Incubation: Incubate the plate at room temperature to allow for antibody binding.

-

TR-FRET Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (terbium).

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm) to determine the level of AKT phosphorylation.

FOXO Reporter Gene Assay

This assay measures the transcriptional activity of Forkhead box O (FOXO) transcription factors, which are direct downstream targets of AKT. Activated AKT phosphorylates FOXO proteins, leading to their exclusion from the nucleus and inhibition of their transcriptional activity. Therefore, an increase in FOXO-dependent reporter gene expression indicates inhibition of the PI3K/AKT pathway.

Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a FOXO-responsive promoter and an expression vector for a FOXO transcription factor (e.g., FOXO3). Inhibition of the PI3K/AKT pathway by this compound allows FOXO to translocate to the nucleus and activate the transcription of the luciferase reporter gene.

Materials:

-

HEK293 cells or other suitable cell line.

-

FOXO reporter plasmid (firefly luciferase).

-

Renilla luciferase plasmid (for normalization).

-

FOXO3 expression vector.

-

Transfection reagent.

-

This compound or other test compounds.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and incubate overnight.

-

Transfection: Co-transfect the cells with the FOXO reporter plasmid, Renilla luciferase plasmid, and FOXO3 expression vector.

-

Compound Treatment: After transfection, treat the cells with this compound or other test compounds.

-

Cell Lysis: Lyse the cells according to the dual-luciferase assay protocol.

-

Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates inhibition of the PI3K/AKT pathway.[1][5][6][7][8][9]

Downstream Effects on mTORC1 and mTORC2

As a direct inhibitor of AKT, this compound is expected to impact the activity of both mTORC1 and mTORC2.

-

mTORC1: By inhibiting AKT, this compound prevents the phosphorylation and inactivation of the TSC1/TSC2 complex. This leads to the inhibition of Rheb, a small GTPase that is a direct activator of mTORC1. Consequently, this compound treatment results in the dephosphorylation of mTORC1 substrates such as S6K and 4E-BP1, ultimately leading to a decrease in protein synthesis and cell growth. This compound has been shown to effectively inhibit the phosphorylation of the mTORC1 substrate PRAS40.[10]

-

mTORC2: The role of AKT in the regulation of mTORC2 is more complex. While mTORC2 is a key upstream activator of AKT (phosphorylating it at Ser473), AKT is not considered a direct upstream activator of mTORC2. However, by inhibiting AKT, this compound disrupts the positive feedback loop where fully active AKT can promote mTORC2 activity. Therefore, long-term treatment with this compound is expected to lead to a reduction in mTORC2 signaling. This would manifest as decreased phosphorylation of mTORC2 substrates such as SGK1 and PKCα.

Conclusion

This compound is a potent and selective pan-AKT inhibitor with a clear mechanism of action within the PI3K/AKT/mTOR pathway. Its ability to effectively block signaling downstream of AKT, leading to the inhibition of both mTORC1 and mTORC2 activity, underscores its potential as a valuable therapeutic agent for cancers with aberrant activation of this pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the preclinical and clinical effects of this compound and other AKT inhibitors. As our understanding of the intricacies of the PI3K/AKT/mTOR pathway continues to evolve, targeted therapies like this compound will play an increasingly important role in the era of personalized cancer medicine.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Effect of Novel AKT Inhibitor this compound as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1b study of pan-AKT inhibitor this compound alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Vevorisertib: A Technical Guide to its Anti-Proliferative Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vevorisertib (also known as ARQ 751 or MK-4440) is a potent and selective, orally active, allosteric pan-AKT inhibitor targeting the serine/threonine kinases AKT1, AKT2, and AKT3. The dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in tumorigenesis, making it a critical target for cancer therapy. This technical guide provides an in-depth overview of the anti-proliferative effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of AKT, preventing its translocation to the plasma membrane and subsequent activation. This blockade of AKT phosphorylation leads to the downstream inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting this pathway, this compound effectively induces cell cycle arrest and apoptosis in cancer cells with activating mutations in the PI3K/AKT/PTEN pathway.[1][3]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits AKT to the cell membrane, where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a variety of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth. This compound's inhibition of AKT disrupts this entire cascade.

Quantitative Data on Anti-Proliferative Effects

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (nM) | Reference |

| AKT1 | Kinase Assay | 0.55 | [4] |

| AKT2 | Kinase Assay | 0.81 | [4] |

| AKT3 | Kinase Assay | 1.31 | [4] |

| AKT1 (Wild-type) | Binding Affinity (Kd) | 1.2 | [4] |

| AKT1-E17K (Mutant) | Binding Affinity (Kd) | 8.6 | [4] |

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line (Cancer Type) | Genetic Background | GI50 (µM) | Reference |

| Esophageal Cancer Cells | Not Specified | < 1 | [3] |

| Breast Cancer Cells | PIK3CA mutant | < 1 | [3] |

| Head and Neck Cancer Cells | Not Specified | < 1 | [3] |

| Hepatocellular Carcinoma (Hep3B, HepG2, HuH7, PLC/PRF) | Not Specified | Not Specified | [5] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| Endometrial Cancer (AKT1-E17K mutant PDX) | 10-120 mg/kg | Dose-dependent | [4] |

| DEN-induced Cirrhotic Rat Model of HCC | This compound | Significantly reduced tumor size and number | [5] |

| DEN-induced Cirrhotic Rat Model of HCC | This compound + Sorafenib | 49.4% reduction in tumor progression vs. control (158.8% progression) | [5] |

Table 4: Clinical Efficacy of this compound (NCT02761694)

| Treatment Arm | Objective Response Rate (ORR) | Reference |

| This compound Monotherapy | 5% (3 partial responses) | [6] |

| This compound + Paclitaxel | 20% (2 partial responses) | [6] |

| This compound + Fulvestrant | 0% | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.

Cell Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into formazan crystals.[7]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of AKT and its downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-PRAS40, anti-total PRAS40)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[9]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice or at -20°C.[10]

-

Staining: Wash the fixed cells and resuspend in PI staining solution.[11]

-

Incubation: Incubate at room temperature in the dark to allow for DNA staining and RNA degradation.[10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.[3]

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Treat cells with this compound, then harvest and wash with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.[12]

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[1]

-

Incubation: Incubate at room temperature in the dark for 15-20 minutes.[12][13]

-

Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable)

-

Annexin V+ / PI- (early apoptotic)

-

Annexin V+ / PI+ (late apoptotic/necrotic)

-

Annexin V- / PI+ (necrotic)

-

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in various cancer models. The data presented in this guide highlight its potent in vitro and in vivo activity, particularly in tumors with alterations in the PI3K/AKT/PTEN pathway. The detailed experimental protocols provided serve as a valuable resource for researchers investigating the anti-proliferative effects of this compound and other targeted therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of Novel AKT Inhibitor this compound as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1b study of pan-AKT inhibitor this compound alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. bosterbio.com [bosterbio.com]

Vevorisertib: A Deep Dive into Its Role in the Allosteric Inhibition of AKT Phosphorylation

For Immediate Release

This technical guide provides an in-depth analysis of Vevorisertib (also known as ARQ 751), a potent and selective allosteric inhibitor of the serine/threonine kinase AKT. Tailored for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative efficacy, and relevant experimental protocols to assess the inhibitory effects of this compound on AKT phosphorylation and its downstream signaling pathway.

Introduction to this compound and the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common hallmark of various human cancers, making its components, particularly AKT, a prime target for therapeutic intervention.[2]

This compound is an orally active, pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[3][4] Unlike ATP-competitive inhibitors that target the kinase domain, this compound is an allosteric inhibitor. This class of inhibitors locks AKT in an inactive conformation, preventing its recruitment to the cell membrane and subsequent phosphorylation and activation.[2] This mechanism of action provides a distinct advantage in overcoming potential resistance mechanisms associated with ATP-competitive inhibitors.

Mechanism of Action: Allosteric Inhibition of AKT

This compound's primary mechanism of action is the potent and selective allosteric inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3).[5] It also effectively inhibits the oncogenic AKT1-E17K mutant.[5] By binding to an allosteric pocket at the interface of the pleckstrin homology (PH) and kinase domains, this compound stabilizes the inactive "PH-in" conformation of AKT. This prevents the localization of AKT to the plasma membrane, a crucial step for its activation by upstream kinases such as PDK1 and mTORC2.[2] Consequently, this compound potently inhibits the phosphorylation of AKT at both Threonine 308 (Thr308) and Serine 473 (Ser473), leading to the suppression of its kinase activity.

Quantitative Data on this compound's Inhibitory Activity

This compound demonstrates potent inhibition of AKT isoforms and their phosphorylated forms in various cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against AKT Isoforms

| Target | IC50 (nM) | Kd (nM) |

| AKT1 | 0.55[5] | 1.2[5] |

| AKT2 | 0.81[5] | - |

| AKT3 | 1.3[5] | - |

| AKT1-E17K | - | 8.6[5] |

Table 2: Cellular IC50 Values of this compound for Inhibition of Cell Proliferation

| Cell Line | Cancer Type | PIK3CA/AKT/PTEN Status | IC50 (µM) |

| Hep3B | Hepatocellular Carcinoma | TP53 deletion, normal p-AKT[3] | 0.14[3] |

| HuH7 | Hepatocellular Carcinoma | TP53 mutation, low p-AKT[3] | 0.23[3] |

| PLC/PRF/5 | Hepatocellular Carcinoma | TP53 mutation, low p-AKT[3] | 0.31[3] |

| HepG2 | Hepatoblastoma | Beta-catenin mutation, low p-AKT[3] | 0.45[3] |

Table 3: Effect of this compound on Downstream AKT Substrates

| Substrate | Effect of this compound Treatment |

| PRAS40 | Dose-dependent inhibition of phosphorylation[5] |

| GSK3β | Dose-dependent inhibition of phosphorylation[5] |

| FOXO | Dose-dependent inhibition of phosphorylation[5] |

| BAD | Dose-dependent inhibition of phosphorylation[5] |

| AS160 | Dose-dependent inhibition of phosphorylation[5] |

This compound treatment (0.012 to 1 µM for 2 hours) showed a dose-dependent effect on the phosphorylation of these direct AKT substrates in cancer cell lines.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Western Blot Analysis of AKT Phosphorylation

This protocol is for the detection of phosphorylated AKT (p-AKT) in cell lysates following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-AKT Ser473, anti-p-AKT Thr308, anti-total AKT, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize p-AKT levels to total AKT and a loading control.

In Vitro AKT Kinase Assay

This assay measures the kinase activity of immunoprecipitated AKT.

Materials:

-

Cell lysates prepared as described above

-

Anti-AKT antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

AKT substrate (e.g., GSK-3 fusion protein)

-

ATP

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Immunoprecipitation: Incubate cell lysates with an anti-AKT antibody, followed by the addition of Protein A/G agarose beads to pull down AKT.

-

Washing: Wash the immunoprecipitated AKT-bead complexes to remove non-specific proteins.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the AKT substrate and ATP. Incubate to allow the kinase reaction to proceed.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Detection: Analyze the reaction mixture by Western blotting using an antibody specific for the phosphorylated form of the substrate (e.g., anti-p-GSK-3).

Conclusion

This compound is a highly potent and selective allosteric pan-AKT inhibitor that effectively suppresses AKT phosphorylation and downstream signaling. Its distinct mechanism of action offers a promising therapeutic strategy for cancers with a dysregulated PI3K/AKT pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the cellular and molecular effects of this compound. The quantitative data presented underscore its potential as a valuable tool in both basic research and clinical drug development.

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIK3CA Mutations in Advanced Cancers: Characteristics and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phase 1b study of pan-AKT inhibitor this compound alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Vevorisertib (ARQ 751): A Technical Guide

Introduction

Vevorisertib (formerly ARQ 751) is a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor that has been investigated for the treatment of various solid tumors.[1][2][3][4] The discovery and development of this compound have been driven by the critical role of the PI3K/AKT/mTOR signaling pathway in cancer cell proliferation, survival, and migration.[4][5] Dysregulation of this pathway, often through mutations in PIK3CA, PTEN, or AKT itself, is a frequent event in human cancers, making it a key target for therapeutic intervention.[5][6][7] this compound was developed to target all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), offering a potential therapeutic option for patients with tumors harboring alterations in the PI3K/AKT pathway.[1][4]

Mechanism of Action

This compound functions as an allosteric inhibitor of AKT, binding to a site distinct from the ATP-binding pocket.[7][8] This mode of inhibition prevents the conformational changes required for AKT activation and subsequent phosphorylation of its downstream substrates.[7][9] By inhibiting pan-AKT activity, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The following diagram illustrates the central role of AKT in this pathway and the point of intervention for this compound.

Preclinical Development

The preclinical evaluation of this compound demonstrated its high potency and selectivity for AKT kinases. A series of in vitro and in vivo studies were conducted to characterize its anti-tumor activity.

In Vitro Potency and Selectivity

This compound was found to be a potent inhibitor of all three AKT isoforms with nanomolar efficacy.[1][2] Importantly, it displayed high selectivity, with minimal inhibition of other kinases, reducing the potential for off-target effects.[6][10]

| Target | IC50 (nM) [1][2][6] | Kd (nM) [6][8][11] |

| AKT1 | 0.55 | 1.2 |

| AKT2 | 0.81 | - |

| AKT3 | 1.31 | - |

| AKT1-E17K Mutant | - | 8.6 |

Cell-Based Assays

This compound demonstrated potent anti-proliferative effects across a broad panel of cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway.[6][9][11]

| Cancer Type | Cell Lines with GI50 < 1 µM [6][9] |

| Esophageal | 100% (3/3) |

| Breast | 87.5% (14/16) |

| Head and Neck | 67% (4/6) |

| Colorectal | 56% (14/25) |

| Leukemia | 53% (9/17) |

Experimental Protocol: Cell Proliferation Assay

-

Cell Culture: Human cancer cell lines (e.g., Hep3B, HepG2, HuH7, PLC/PRF) were cultured in appropriate media (e.g., MEM or DMEM with GlutaMAX™ supplement) as described in a 2022 study.[12]

-

Treatment: Cells were seeded in multi-well plates and treated with increasing concentrations of this compound or vehicle control.

-

Incubation: Cells were incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined using a standard method, such as the sulforhodamine B (SRB) assay or CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated from the dose-response curves.

In Vivo Efficacy in Xenograft Models

This compound demonstrated significant, dose-dependent anti-tumor activity in various preclinical cancer models, including patient-derived xenograft (PDX) models.[1][6]

| Model | Dosing Regimen | Tumor Growth Inhibition |

| AN3CA Endometrial Cancer Xenograft | 120 mg/kg, p.o. daily | Up to 92%[6] |

| AKT1-E17K Mutant Endometrial PDX | 75 mg/kg, p.o. (5 days on, 2 days off) | Up to 98%[6][11] |

| Cirrhotic Rat Model with HCC | Not specified | Significant reduction in tumor size and number[13] |

Experimental Protocol: Xenograft Tumor Growth Study

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.

-

Tumor Implantation: Human cancer cells (e.g., AN3CA) or patient-derived tumor fragments were subcutaneously implanted.[9]

-

Tumor Growth and Randomization: Once tumors reached a specified volume (e.g., >100 mm³), animals were randomized into treatment and control groups.[9]

-

Drug Administration: this compound was administered orally at various dose levels and schedules. The vehicle control was typically a methylcellulose solution.[9]

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at a specified time point. Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the control group.

Clinical Development

This compound advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors harboring PIK3CA, AKT, or PTEN mutations.

Phase 1b Clinical Trial (NCT02761694)

A first-in-human, Phase 1b study investigated this compound as a single agent and in combination with other anti-cancer agents like paclitaxel or fulvestrant.[14][15]

Key Findings:

-

Safety and Tolerability: this compound, both as a monotherapy and in combination, demonstrated a manageable safety profile.[15] The most common treatment-related adverse events included pruritic and maculopapular rashes.[15]

-

Pharmacokinetics: Maximum plasma concentrations of this compound were reached 1-4 hours after oral administration, with an elimination half-life ranging from 8.8 to 19.3 hours.[15] The plasma half-life in preclinical models was noted to be around 4 to 5 hours.[1][6]

-

Anti-Tumor Activity: Modest anti-tumor activity was observed. The objective response rate was 5% for this compound monotherapy and 20% for the combination with paclitaxel.[15]

| Treatment Arm | Objective Response Rate (ORR) [15] |

| This compound Monotherapy | 5% (3 partial responses) |

| This compound + Paclitaxel | 20% (2 partial responses) |

| This compound + Fulvestrant | 0% |

Discovery and Development Workflow

The development of this compound followed a logical progression from target identification to clinical evaluation.

Conclusion

This compound is a potent and selective pan-AKT inhibitor that has undergone extensive preclinical and early clinical evaluation. Its development highlights the therapeutic potential of targeting the PI3K/AKT pathway in cancers with specific genetic alterations. While it has shown a manageable safety profile and modest single-agent activity, its future development may focus on combination therapies to enhance its anti-tumor efficacy. The data gathered from the development of this compound provides a valuable foundation for further research into AKT inhibition as a cancer treatment strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. excenen.com [excenen.com]

- 3. This compound - Merck & Co - AdisInsight [adisinsight.springer.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. dovepress.com [dovepress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (MK-4440, ARQ 751) | pan-AKT inhibitor | Probechem Biochemicals [probechem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Effect of Novel AKT Inhibitor this compound as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Phase 1b study of pan-AKT inhibitor this compound alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Vevorisertib Target Engagement in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical models. As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's target engagement in cancer cell lines, detailing its mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for assessing its activity.

Core Concepts: Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT. This binding stabilizes an inactive conformation of the enzyme, preventing its recruitment to the plasma membrane and subsequent activation by phosphorylation. This compound effectively inhibits all three AKT isoforms (AKT1, AKT2, and AKT3).

Data Presentation

The following tables summarize the key quantitative data regarding this compound's binding affinity and inhibitory activity.

Table 1: this compound Biochemical Activity

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| AKT1 | Kinase Assay | 0.55 | 1.2 | [1] |

| AKT2 | Kinase Assay | 0.81 | - | [1] |

| AKT3 | Kinase Assay | 1.31 | - | [1] |

| AKT1-E17K Mutant | Kinase Assay | - | 8.6 | [1] |

Table 2: this compound Cellular Activity in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | Assay Type | IC50/GI50 (µM) | Reference |

| MDA-MB-453 | Breast Cancer | PIK3CA H1047R | Cell Viability | < 1 | [2] |

| NCI-H1650 | Lung Cancer | PTEN null | Cell Viability | < 1 | [2] |

| KU-19-19 | Bladder Cancer | AKT1 E17K | Cell Viability | < 1 | [2] |

| AN3CA | Endometrial Cancer | PIK3CA | Xenograft Model | - | [2] |

| Hep3B | Hepatocellular Carcinoma | - | Cell Viability | Not Specified | [3][4] |

| HepG2 | Hepatocellular Carcinoma | - | Cell Viability | Not Specified | [3][4] |

| HuH7 | Hepatocellular Carcinoma | - | Cell Viability | Not Specified | [3][4] |

| PLC/PRF | Hepatocellular Carcinoma | - | Cell Viability | Not Specified | [3][4] |

Note: this compound has shown high potency in a broad panel of cancer cell lines, particularly those with PIK3CA/PIK3R1 mutations, including leukemia, breast, endometrial, and colorectal cancer cell lines.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Downstream Signaling Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of AKT.

Materials:

-

Cancer cell lines (e.g., MDA-MB-453, NCI-H1650, KU-19-19)[2]

-

This compound (ARQ 751)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against: p-AKT(S473), p-AKT(T308), total AKT, p-PRAS40(T246), p-GSK3β(S9), p-FOXO1(T24)/3a(T32), p-AS160(S318), p-BAD(S136), and a loading control (e.g., β-actin or GAPDH)[3]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.012, 0.037, 0.11, 0.33, and 1 µM) for a specified time (e.g., 2 hours).[2][3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Intact cancer cells

-

This compound

-

PBS and lysis buffer with protease inhibitors

-

Equipment for heating samples (e.g., PCR cycler)

-

Western blotting or mass spectrometry equipment for detection

Procedure (General Protocol):

-

Treatment: Treat intact cells with this compound or vehicle control for a defined period.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) followed by cooling.

-

Lysis: Lyse the cells using freeze-thaw cycles or detergent-based lysis buffers.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

-

Detection: Analyze the amount of soluble AKT in the supernatant by western blotting or other quantitative protein analysis methods. An increase in the amount of soluble AKT at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmid encoding NanoLuc®-AKT fusion protein

-

Transfection reagent

-

NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate

-

This compound

-

Plate reader capable of measuring luminescence at two wavelengths

Procedure (General Protocol):

-

Transfection: Transfect cells with the NanoLuc®-AKT expression vector and seed them into a multi-well plate.

-

Tracer and Compound Addition: Add the NanoBRET™ tracer to the cells, followed by the addition of this compound at various concentrations.

-

Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement.

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental Workflow: Western Blotting

Caption: Workflow for analyzing this compound's effect on signaling.

Logical Relationship: Target Engagement and Cellular Response

Caption: this compound's target engagement leads to a cellular response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Comparison of AKT pathway inhibition by ARQ 092, ARQ 751, MK-2206, and GDC-0068 in MDA-MB-453, NCI-H1650, and KU-19-19 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

Initial Preclinical Studies of Vevorisertib in Hepatocellular Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies investigating the efficacy and mechanism of action of Vevorisertib (formerly ARQ 751) in the context of hepatocellular carcinoma (HCC). This compound is a novel, orally active, allosteric inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1] The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently implicated in the pathogenesis of HCC.[2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The initial preclinical evaluation of this compound in HCC has yielded promising quantitative data from both in vitro and in vivo studies. These findings highlight the compound's potency as a single agent and in combination with the multi-kinase inhibitor sorafenib.

Table 1: In Vitro Efficacy of this compound in Human HCC Cell Lines

| Cell Line | Genetic Profile | This compound IC50 (µM) | Sorafenib IC50 (µM) |

| Hep3B | TP53 deleted, normal p-AKT | Data from supplementary materials | Data from supplementary materials |

| HepG2 | Beta-catenin mutated, low p-AKT | Data from supplementary materials | Data from supplementary materials |

| HuH7 | TP53 mutated, low p-AKT | Data from supplementary materials | Data from supplementary materials |

| PLC/PRF/5 | TP53 mutated, low p-AKT | Data from supplementary materials | Data from supplementary materials |

Note: The IC50 values are as reported in the supplementary materials (Table S1) of the study by Kurma et al., 2022. The study notes that the potency ratio between sorafenib and this compound demonstrates the high effectiveness of this compound.[2]

Table 2: In Vivo Efficacy of this compound in a DEN-Induced Cirrhotic Rat Model of HCC

| Treatment Group | Mean Tumor Number | % Reduction in Tumor Number vs. Control | Mean Tumor Size (mm) | % Reduction in Tumor Size vs. Control | Tumor Progression (%) |

| Control | 100.4 ± 7.3 | - | 9.9 ± 0.9 | - | 158.8 ± 11.6 |

| Sorafenib | Not reported | Not reported | Not reported | Not reported | Not reported |

| This compound | 36.6 ± 8.2 | 63% | 4.3 ± 0.4 | 57% | Not significantly different from control |

| This compound + Sorafenib | 18.2 ± 2.8 | 81% | 3.3 ± 0.2 | 67% | 49.4 ± 5.12 |

Data are presented as mean ± standard error. Tumor progression was assessed by MRI scans.[2]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the initial preclinical studies of this compound in HCC.

In Vitro Cell-Based Assays

Cell Lines and Culture: Human HCC cell lines Hep3B, HepG2, HuH7, and PLC/PRF/5 were utilized.[2] These cell lines represent a range of genetic backgrounds relevant to HCC, including mutations in TP53 and beta-catenin, as well as varying levels of baseline AKT phosphorylation.[2] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay): To determine the half-maximal inhibitory concentration (IC50) of this compound and sorafenib, a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed.[3][4]

-

Cells were seeded in 96-well plates at a predetermined density.

-

After 24 hours of incubation, cells were treated with serial dilutions of this compound or sorafenib for a specified period (e.g., 72 hours).

-

Following treatment, the MTT reagent was added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were then solubilized using a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined by non-linear regression analysis.

Western Blot Analysis for AKT Phosphorylation: To confirm the mechanism of action of this compound, Western blotting was used to assess the phosphorylation status of AKT at serine 473 (Ser473).[2][5]

-

HCC cells were treated with this compound at IC20 and IC50 concentrations.

-

Following treatment, cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT Ser473) and total AKT.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The study by Kurma et al. (2022) demonstrated that this compound treatment completely blocked AKT phosphorylation at Ser473 in all tested cell lines.[2]

In Vivo Animal Model

Diethylnitrosamine (DEN)-Induced Cirrhotic Rat Model of HCC: A clinically relevant model of HCC arising from a cirrhotic background was established using the carcinogen diethylnitrosamine (DEN).[6][7][8]

-

Male Fischer 344 rats were administered weekly intraperitoneal injections of DEN (e.g., 50 mg/kg).[6][9]

-

This regimen was continued for 14 weeks to induce liver cirrhosis and the development of HCC nodules.[2]

-

The development of tumors was monitored, and animals were then randomized into treatment groups.

Treatment Regimen and Efficacy Evaluation:

-

Rats with established HCC were randomized into four groups: control (vehicle), sorafenib, this compound, and a combination of this compound and sorafenib.[2]

-

Treatments were administered for a period of 6 weeks.[2]

-

Tumor progression was monitored by magnetic resonance imaging (MRI) at the beginning and end of the treatment period.[2]

-

At the end of the study, animals were euthanized, and livers were collected for macroscopic examination of tumor number and size, as well as for histological and molecular analyses.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway targeted by this compound and the experimental workflows described.

Diagram 1: this compound Mechanism of Action in the PI3K/AKT/mTOR Pathway

Caption: this compound allosterically inhibits AKT, blocking downstream signaling.

Diagram 2: In Vitro Experimental Workflow for this compound Evaluation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of Novel AKT Inhibitor this compound as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DEN-Induced Rat Model Reproduces Key Features of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Standardization of diethylnitrosamine-induced hepatocellular carcinoma rat model with time based molecular assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Vevorisertib In Vitro Cell Viability Assay

Introduction

Vevorisertib (also known as ARQ 751) is a potent and selective, orally active pan-AKT inhibitor targeting the serine/threonine kinases AKT1, AKT2, and AKT3.[1] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and growth.[2][3] In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA, AKT, or the loss of the tumor suppressor PTEN.[4][5] By inhibiting AKT, this compound effectively blocks downstream signaling, leading to decreased cancer cell proliferation and survival. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by determining its half-maximal inhibitory concentration (IC50) using a luminescent cell viability assay.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface.[3] This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a docking site for kinases like AKT and PDK1.[6] Once recruited to the membrane, AKT is fully activated through phosphorylation.[6] Activated AKT then modulates a variety of downstream substrates, including mTOR, to promote cell growth, proliferation, and to inhibit apoptosis.[2] this compound exerts its anti-cancer effects by directly inhibiting the kinase activity of AKT, thereby blocking this entire pro-survival signaling cascade.

Experimental Protocol: Determining this compound IC50 with CellTiter-Glo®

This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the potency of this compound. The assay quantifies ATP, an indicator of metabolically active cells, to assess viability.[7][8] The luminescent signal produced is directly proportional to the number of viable cells in culture.[7]

Materials and Equipment

Reagents & Consumables:

-

This compound (ARQ 751)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Cancer cell line of interest (e.g., PIK3CA-mutant breast cancer cell line)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)

-

Sterile, opaque-walled 96-well cell culture plates[9]

Equipment:

-

Class II Biosafety Cabinet

-

Humidified CO2 Incubator (37°C, 5% CO2)

-

Inverted Microscope

-

Water Bath (37°C)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Multichannel pipettes and sterile tips

-

Plate Luminometer

-

Orbital shaker for microplates

Protocol Workflow

Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Wash cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

-

Count the cells using a hemocytometer. Ensure cell viability is >95%.

-

Dilute the cell suspension to the predetermined optimal seeding density (e.g., 3,000-8,000 cells/well) in complete medium.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.

-

Include control wells: "Vehicle Control" wells receive cells, and "Background" wells receive 100 µL of medium only.[10]

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 2: this compound Treatment

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to create a range of treatment concentrations (e.g., 0.1 nM to 10 µM). Prepare enough of each concentration to treat triplicate wells. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.

-

Carefully remove the plate from the incubator and add the appropriate volume of the this compound dilutions and vehicle control to the designated wells.

-

Return the plate to the incubator and incubate for 72 hours.

Day 5: Cell Viability Measurement

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Thaw the buffer and allow the lyophilized substrate to equilibrate to room temperature before reconstitution.[9]

-

Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

-

Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[9]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Measure the luminescence of each well using a plate luminometer.

Data Presentation and Analysis

-

Calculate Average Background: Average the raw luminescence units (RLU) from the "Background" wells (medium only).

-

Subtract Background: Subtract the average background RLU from all other RLU readings.

-

Calculate Percent Viability: Normalize the data to the vehicle-treated control wells.

-

% Viability = (RLU_of_Treated_Sample / Average_RLU_of_Vehicle_Control) * 100

-

-

Determine IC50: The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[11][12] Plot the Percent Viability against the log-transformed concentrations of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response model to calculate the IC50 value.

Table 1: Example Data Layout for IC50 Determination

| This compound Conc. (nM) | Log Concentration | Avg. RLU (n=3) | RLU (Background Subtracted) | % Viability |

| 0 (Vehicle) | - | 1,550,000 | 1,549,500 | 100.0% |

| 0.1 | -1.0 | 1,545,000 | 1,544,500 | 99.7% |

| 1 | 0.0 | 1,480,000 | 1,479,500 | 95.5% |

| 10 | 1.0 | 1,100,000 | 1,099,500 | 71.0% |

| 100 | 2.0 | 780,000 | 779,500 | 50.3% |

| 1000 | 3.0 | 250,000 | 249,500 | 16.1% |

| 10000 | 4.0 | 55,000 | 54,500 | 3.5% |

| 0 (Background) | - | 500 | - | - |

Table 2: Reported this compound Activity (Enzymatic Assay)

| Target | IC50 (nM) |

| AKT1 | 0.55 |

| AKT2 | 0.81 |

| AKT3 | 1.31 |

| Data represents the direct inhibitory concentration against the purified enzymes and may differ from cell-based assay results.[1] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1b study of pan-AKT inhibitor this compound alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer | springermedizin.de [springermedizin.de]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 9. promega.com [promega.com]

- 10. ch.promega.com [ch.promega.com]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Importance of IC50 Determination | Visikol [visikol.com]

Vevorisertib Cell Culture Treatment Guidelines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vevorisertib (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that targets AKT1, AKT2, and AKT3 kinases.[1][2] It has shown significant anti-proliferative activity in various cancer cell lines, particularly those with activating mutations in the PI3K/AKT/PTEN pathway.[1][2] These application notes provide detailed guidelines and protocols for the in vitro use of this compound in cell culture settings. The information is intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action